Benzamide, 4-allyloxy-3,5-dimethyl-
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Overview
Description
Benzamide, 4-allyloxy-3,5-dimethyl- is an organic compound with the molecular formula C12H15NO2. It is a derivative of benzamide, characterized by the presence of allyloxy and dimethyl groups on the benzene ring.
Preparation Methods
The synthesis of benzamide derivatives, including Benzamide, 4-allyloxy-3,5-dimethyl-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
Benzamide, 4-allyloxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the allyloxy group to an epoxide or other oxidized forms.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Common substitution reactions include nucleophilic substitution at the allyloxy group or the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 4-allyloxy-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Benzamide, 4-allyloxy-3,5-dimethyl- involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The dimethyl groups on the benzene ring may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Benzamide, 4-allyloxy-3,5-dimethyl- can be compared with other benzamide derivatives, such as:
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Studied for its potential therapeutic applications.
N,N-dialkyl benzamides: Used in various industrial applications due to their chemical stability.
The uniqueness of Benzamide, 4-allyloxy-3,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7192-65-6 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3,5-dimethyl-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C12H15NO2/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h4,6-7H,1,5H2,2-3H3,(H2,13,14) |
InChI Key |
DHWBEZQYPSVZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC=C)C)C(=O)N |
Origin of Product |
United States |
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